

A Comparative Guide to the FAAH Inhibitors: LY2183240 versus URB597

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Compound of Interest

Compound Name: LY2183240

Cat. No.: B1675615

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For researchers and drug development professionals investigating the endocannabinoid system, the selection of appropriate pharmacological tools is paramount. This guide provides a detailed comparison of two widely studied inhibitors of Fatty Acid Amide Hydrolase (FAAH), **LY2183240** and URB597, with a focus on their selectivity. FAAH is the primary enzyme responsible for the degradation of the endocannabinoid anandamide, and its inhibition is a key strategy for enhancing endocannabinoid signaling.

Potency and Selectivity Profile

Both **LY2183240** and URB597 are potent inhibitors of FAAH. However, their selectivity profiles differ significantly, a critical consideration for interpreting experimental results and for therapeutic development. URB597 is recognized for its high selectivity for FAAH, particularly within the central nervous system. In contrast, **LY2183240**, while a potent FAAH inhibitor, exhibits a more promiscuous profile, inhibiting multiple other serine hydrolases.

Table 1: Comparison of FAAH Inhibition by **LY2183240** and URB597

Compound	Target	IC50 (FAAH)	Species/Tissue Source	Key Selectivity Notes
LY2183240	FAAH, Anandamide Reuptake	12.4 nM	Mouse Brain Membranes	Exhibits relatively poor selectivity; inhibits several other brain serine hydrolases.
URB597	FAAH	5 nM	Rat Brain Membranes	Highly potent and selective for FAAH in the brain. [1]
3 nM	Human Liver Microsomes	Does not significantly interact with a broad panel of other receptors and enzymes. [1]		

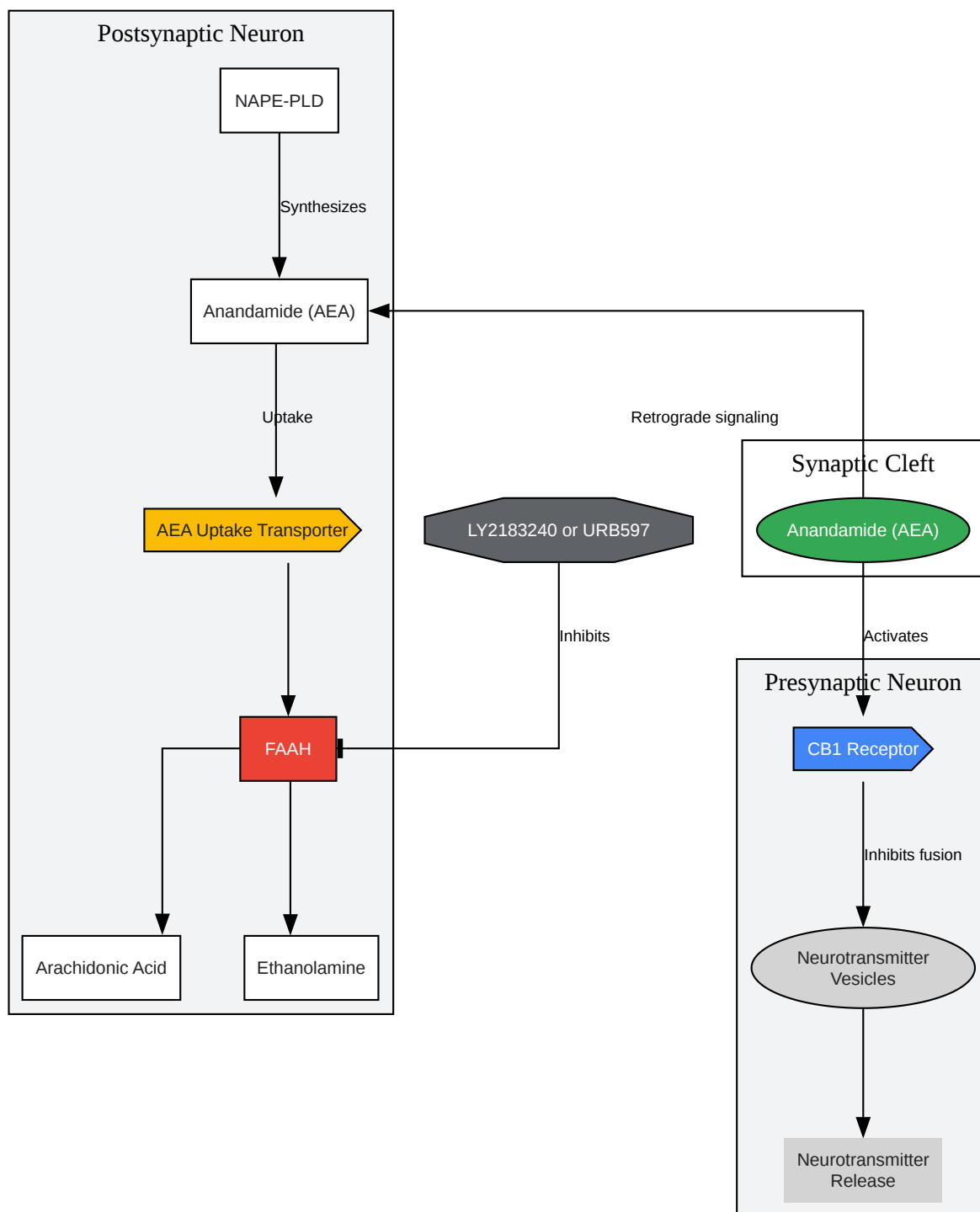
Table 2: Off-Target Activity of **LY2183240** and URB597

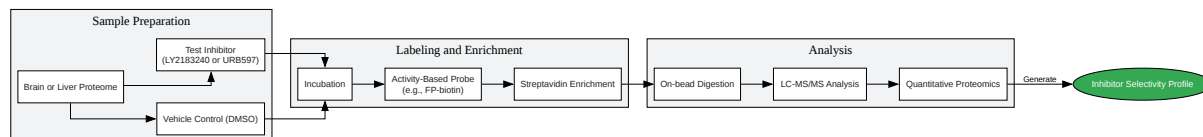
Compound	Known Off-Targets	Tissue Specificity of Off-Targeting
LY2183240	Multiple serine hydrolases (e.g., KIAA1363)	Brain
URB597	Carboxylesterases	Peripheral tissues (e.g., liver)

Signaling Pathway of FAAH in Anandamide Degradation

FAAH plays a crucial role in terminating the signaling of anandamide, a key endocannabinoid. Anandamide is synthesized on demand from membrane lipid precursors in postsynaptic

neurons and acts as a retrograde messenger, binding to and activating presynaptic cannabinoid receptors (CB1). This activation leads to a reduction in neurotransmitter release. The action of anandamide is terminated by its transport into the postsynaptic neuron, where it is hydrolyzed by FAAH into arachidonic acid and ethanolamine.





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References

- 1. researchgate.net [researchgate.net]
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